Array ( [bid] => 13695662 ) Buy 4-Chloro-3-(trimethylsilyl)anisole

4-Chloro-3-(trimethylsilyl)anisole

Catalog No.
S14235240
CAS No.
M.F
C10H15ClOSi
M. Wt
214.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-(trimethylsilyl)anisole

Product Name

4-Chloro-3-(trimethylsilyl)anisole

IUPAC Name

(2-chloro-5-methoxyphenyl)-trimethylsilane

Molecular Formula

C10H15ClOSi

Molecular Weight

214.76 g/mol

InChI

InChI=1S/C10H15ClOSi/c1-12-8-5-6-9(11)10(7-8)13(2,3)4/h5-7H,1-4H3

InChI Key

BFKWZCCIGKFKTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)[Si](C)(C)C

4-Chloro-3-(trimethylsilyl)anisole is an organic compound characterized by the presence of a chloro group and a trimethylsilyl group attached to an anisole structure. The compound features a benzene ring with a methoxy group (–OCH₃) and a trimethylsilyl group (–Si(CH₃)₃) at the 3-position, and a chlorine atom at the 4-position. This unique structure imparts distinct chemical properties that are significant in various synthetic and biological contexts.

Typical of aromatic compounds. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The presence of the chloro substituent can direct electrophiles to the ortho and para positions relative to itself, while the methoxy group activates the ring towards further substitution.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic conditions or through fluoride ion treatment, revealing the hydroxyl group for further functionalization.
  • Cross-Coupling Reactions: It can serve as a coupling partner in reactions such as Suzuki-Miyaura coupling, where it reacts with organoboron compounds to form biaryl structures.

The synthesis of 4-Chloro-3-(trimethylsilyl)anisole typically involves:

  • Starting Materials: The synthesis often begins with 4-chloroanisole as a precursor.
  • Trimethylsilylation: The introduction of the trimethylsilyl group can be achieved using trimethylsilyl chloride in the presence of a base such as potassium carbonate or sodium hydride, typically in an organic solvent like tetrahydrofuran or dichloromethane.
  • Reaction Conditions: The reaction is generally conducted under reflux conditions to ensure complete conversion.

4-Chloro-3-(trimethylsilyl)anisole has several applications, particularly in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Due to its unique properties, it may be used in developing specialty materials or coatings.
  • Analytical Chemistry: It can be utilized as a reagent or standard in various analytical techniques.

Studies on similar compounds indicate that 4-Chloro-3-(trimethylsilyl)anisole could interact with various biological targets due to its structural features. The trimethylsilyl group may enhance membrane permeability, allowing it to enter cells more easily. Furthermore, the chloro substituent may participate in specific binding interactions with proteins or enzymes, influencing their activity.

Several compounds share structural similarities with 4-Chloro-3-(trimethylsilyl)anisole. Here are some comparisons highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-ChloroanisoleChloro substituent on anisoleLacks silyl group; more reactive towards electrophiles
3-(Trimethylsilyl)anisoleTrimethylsilyl group at 3-positionNo chloro substituent; less polar
5-Chloro-2-(trimethylsilyl)anisoleChloro at 5-positionDifferent substitution pattern; distinct reactivity
2-Methoxy-4-chlorophenolMethoxy and chloro on phenolHydroxyl instead of silyl; different solubility

The unique combination of both chloro and trimethylsilyl groups in 4-Chloro-3-(trimethylsilyl)anisole enhances its utility in organic synthesis while providing specific reactivity not found in other similar compounds.

Hydrogen Bond Acceptor Count

1

Exact Mass

214.0580693 g/mol

Monoisotopic Mass

214.0580693 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types